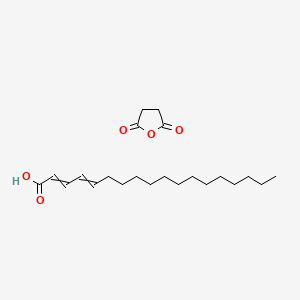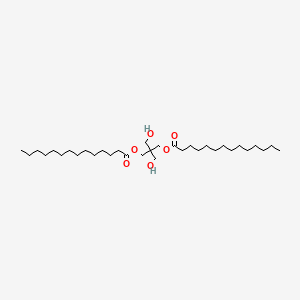
2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate is a chemical compound with the molecular formula C35H68O6. It is a derivative of pentaerythritol, where two hydroxyl groups are esterified with myristic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate typically involves the esterification of pentaerythritol with myristic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-180°C to facilitate the esterification process. The product is then purified through recrystallization or distillation to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation, crystallization, and chromatography to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acid chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the formulation of biocompatible materials and as a stabilizer in various biological assays.
Medicine: It is explored for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: The compound is used in the production of lubricants, surfactants, and plasticizers.
Mécanisme D'action
The mechanism of action of 2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cell membranes, enhancing the permeability and facilitating the transport of other molecules. It can also act as a stabilizer, preventing the degradation of sensitive compounds in various formulations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(hydroxymethyl)propane-1,3-diyl distearate: Similar structure but with stearic acid instead of myristic acid.
2,2-Bis(hydroxymethyl)propane-1,3-diyl bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoate): Contains bulky tert-butyl groups, providing different physical and chemical properties.
Uniqueness
2,2-Bis(hydroxymethyl)propane-1,3-diyl dimyristate is unique due to its specific esterification with myristic acid, which imparts distinct hydrophobic properties and makes it suitable for applications requiring specific solubility and stability characteristics .
Propriétés
Numéro CAS |
54381-53-2 |
|---|---|
Formule moléculaire |
C33H64O6 |
Poids moléculaire |
556.9 g/mol |
Nom IUPAC |
[2,2-bis(hydroxymethyl)-3-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C33H64O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-31(36)38-29-33(27-34,28-35)30-39-32(37)26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-30H2,1-2H3 |
Clé InChI |
WSETZJFXXOFEBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



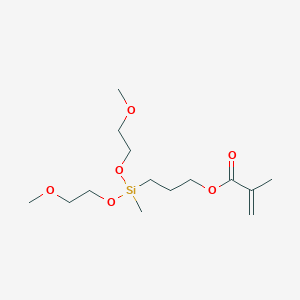
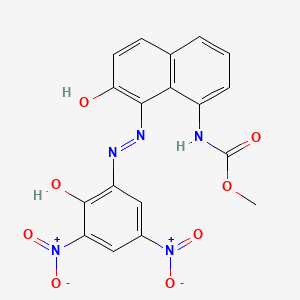
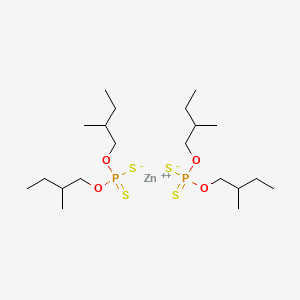
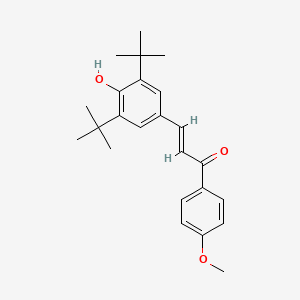
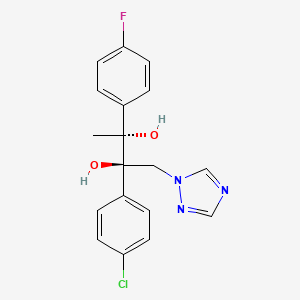
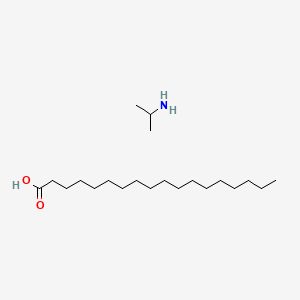
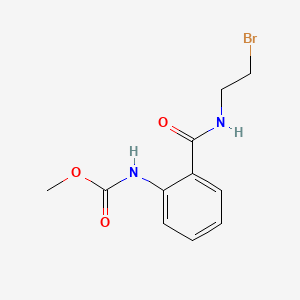

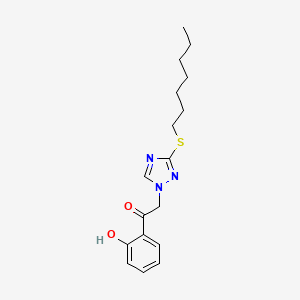
![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)

